![molecular formula C8H15Cl2NOS B14364566 S-[2-(Diethylamino)ethyl] dichloroethanethioate CAS No. 92513-71-8](/img/structure/B14364566.png)
S-[2-(Diethylamino)ethyl] dichloroethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2-(Diethylamino)ethyl] dichloroethanethioate: is a chemical compound known for its unique structure and properties It contains a dichloroethanethioate group attached to a diethylaminoethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(Diethylamino)ethyl] dichloroethanethioate typically involves the reaction of diethylaminoethanol with dichloroethanethioyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at a specific temperature for a certain period to achieve optimal yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are carefully monitored, and the product is purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions: S-[2-(Diethylamino)ethyl] dichloroethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The dichloroethanethioate group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: S-[2-(Diethylamino)ethyl] dichloroethanethioate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to modify proteins or other biomolecules, providing insights into their structure and function.
Medicine: The compound’s potential therapeutic applications are being explored. It may serve as a precursor for the synthesis of pharmaceutical agents or as a tool for drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and versatility make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of S-[2-(Diethylamino)ethyl] dichloroethanethioate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pathways involved in these interactions depend on the specific context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
S-(2-(Diisopropylamino)ethyl) ethanethioate: Contains a similar side chain but with different substituents.
O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate: Shares structural similarities but has different functional groups.
Uniqueness: S-[2-(Diethylamino)ethyl] dichloroethanethioate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
92513-71-8 |
|---|---|
Formule moléculaire |
C8H15Cl2NOS |
Poids moléculaire |
244.18 g/mol |
Nom IUPAC |
S-[2-(diethylamino)ethyl] 2,2-dichloroethanethioate |
InChI |
InChI=1S/C8H15Cl2NOS/c1-3-11(4-2)5-6-13-8(12)7(9)10/h7H,3-6H2,1-2H3 |
Clé InChI |
FGVYVNFNMIMBSK-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCSC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


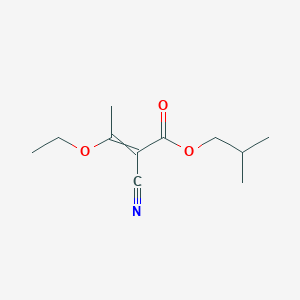
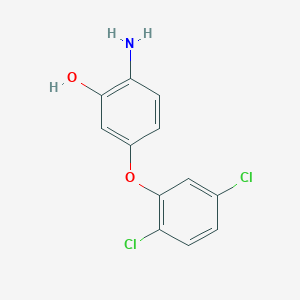
![9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-](/img/structure/B14364505.png)
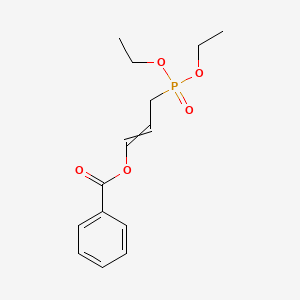
![3-[(Isoquinolin-4-yl)oxy]propane-1,2-diol](/img/structure/B14364515.png)
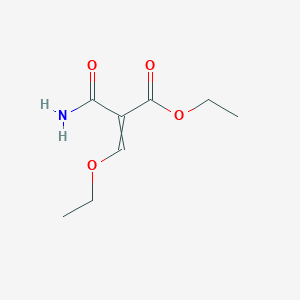
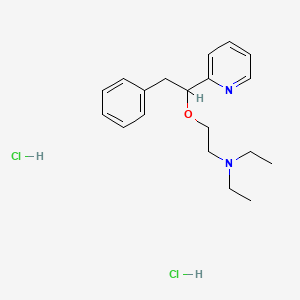

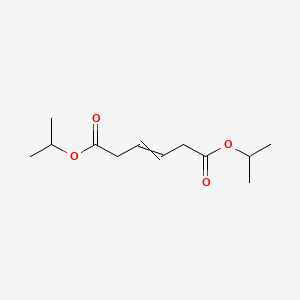
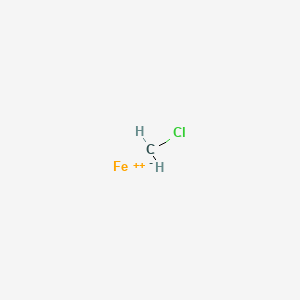
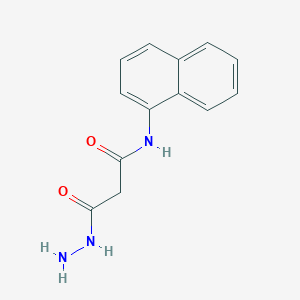
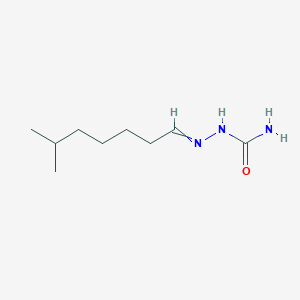
![1-{[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}-3-methoxypropan-2-ol](/img/structure/B14364575.png)
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
